3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Description
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at position 3, an ethoxy group at position 5, and a 4-methylbenzyloxy substituent at position 4.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYWYZXTCMWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Ethoxy-4-hydroxybenzaldehyde
Reagents :
- 4,5-Dihydroxybenzaldehyde (1.0 equiv)
- Ethyl bromide (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- DMF, 60°C, 12 h
Procedure :
Selective ethylation at the 5-hydroxyl group is achieved via base-mediated alkylation. The higher acidity of the 5-OH group (due to para-electron-withdrawing aldehyde) facilitates preferential deprotonation. After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 5-ethoxy-4-hydroxybenzaldehyde as a white solid (Yield: 78%).
Regioselective Bromination at Position 3
Reagents :
- 5-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 equiv)
- Bromine (1.05 equiv)
- Iron(III) bromide (0.1 equiv)
- Dichloromethane, 0°C → RT, 2 h
Mechanism :
The electron-donating ethoxy and benzyloxy groups activate the aromatic ring toward electrophilic attack. Bromine coordinates with FeBr₃, generating Br⁺, which preferentially attacks position 3 (ortho to benzyloxy, meta to ethoxy). Excess bromine is quenched with sodium thiosulfate, and the crude product is recrystallized from ethanol (Yield: 92%).
Oxidation to Benzoic Acid
Reagents :
- 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 equiv)
- Potassium permanganate (3.0 equiv)
- Acetone/water (3:1), reflux, 4 h
Procedure :
The aldehyde moiety is oxidized to carboxylic acid under strongly basic conditions. After cooling, the mixture is acidified with HCl, precipitating the product. Filtration and washing with cold methanol yield 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid as a crystalline solid (Yield: 88%).
Alternative Pathways and Comparative Analysis
Ullmann Coupling for Ether Formation
Conditions :
- CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- K₃PO₄, DMSO, 110°C, 24 h
Outcome :
Direct coupling of 4-methylbenzyl alcohol with 3-bromo-5-ethoxy-4-hydroxybenzoic acid methyl ester avoids pre-halogenated intermediates but suffers from lower yields (62%) and side-product formation.
Microwave-Assisted Bromination
Conditions :
- N-Bromosuccinimide (1.1 equiv)
- Acetonitrile, 100°C, 30 min
Advantages :
Reduces reaction time from hours to minutes while maintaining regioselectivity. Ideal for high-throughput screening (Yield: 89%).
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Bromination Method | Br₂/FeBr₃ | Continuous Flow Reactor |
| Oxidation Agent | KMnO₄ | O₂/Pt Catalyst |
| Purity | 95-98% | >99.5% |
| Annual Capacity | 10 kg | 5,000 kg |
Continuous flow reactors enhance safety during bromine handling and improve heat transfer, while catalytic oxidation reduces waste generation.
Characterization and Quality Control
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.45–7.30 (m, 4H, benzyl-H), 4.92 (s, 2H, OCH₂), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.42 (s, 3H, CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃).
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 168–170°C (decomposition observed above 172°C).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while esterification with methanol can produce the corresponding methyl ester .
Scientific Research Applications
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoic acid moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid | Not provided | Br (3), OCH₂C₆H₄CH₃ (4), OEt (5) | ~363.2 (estimated) | High lipophilicity due to bulky benzyloxy and bromine; potential bioactivity |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid | 915912-31-1 | H (3), OCH₂C₆H₄CH₃ (4), OEt (5) | 286.33 | Lacks bromine; lower molecular weight and reduced steric hindrance |
| 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid | 731827-15-9 | Br (3), O(CH₂)₂CH(CH₃)₂ (4), OEt (5) | 331.20 | Branched alkoxy chain enhances lipophilicity (XLogP3: 4.1) |
| 4-(3-Bromo-4-ethoxy-5-(4-methylbenzoyl)benzamido)benzoic acid | 958295-17-5 | Br (3), OEt (4), 4-Me-benzoyl (5) | 482.32 | Amide linkage and benzoyl group increase polarity; higher molecular weight |
| 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde | 345983-02-0 | Br (3), OCH₂C₆H₄Cl (4), OMe (5), CHO | 357.62 | Aldehyde group replaces carboxylic acid; Cl substituent alters electronic effects |
Key Observations :
- Lipophilicity : The presence of bromine and bulky alkoxy/aryloxy groups (e.g., 4-methylbenzyloxy) increases logP values, enhancing membrane permeability .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., 3-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid) are synthesized in higher yields (e.g., 82–97% in ), while brominated analogs require additional steps .
Toxicity Predictions (QSTR Models):
- highlights that benzoic acid derivatives’ toxicity (oral LD₅₀ in mice) correlates with connectivity indices (0JA, 1JA). For 3-bromo-5-ethoxy analogs, bromine’s electronegativity and the ethoxy group’s electron-donating effects likely reduce acute toxicity compared to chlorinated derivatives .
- Example : Substitution of 4-methylbenzyloxy (electron-donating) with 4-chlorobenzyloxy (electron-withdrawing) in CAS 345983-02-0 may increase toxicity due to enhanced electrophilicity .
Extraction and Solubility:
- Benzoic acid derivatives with higher logP values (e.g., CAS 731827-15-9, XLogP3 = 4.1) exhibit faster extraction rates in emulsion liquid membranes, as seen in . However, bulky substituents (e.g., 4-methylbenzyloxy) may reduce diffusivity compared to simpler analogs like phenol .
Biological Activity
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 3-position
- Ethoxy group at the 5-position
- (4-methylbenzyl)oxy group at the 4-position
This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid exhibits several mechanisms of action:
- PPAR Agonism : The compound has been shown to act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARα has implications for treating metabolic disorders and diabetic retinopathy (DR) .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Inhibition of Enzymatic Activity : Some studies suggest that related benzaldehyde derivatives can inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress .
Antidiabetic Effects
The compound's role as a PPARα agonist suggests potential benefits in managing diabetes. In vitro studies have indicated that it can enhance insulin sensitivity and reduce inflammation, which are critical factors in type 2 diabetes management.
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies and Research Findings
- Study on Diabetic Retinopathy : A study evaluated the efficacy of a related PPARα agonist in a diabetic retinopathy model. The results demonstrated significant reductions in retinal neovascularization and inflammation, suggesting that compounds like 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid could be beneficial for patients with diabetes .
- Antioxidant Studies : Another investigation focused on the antioxidant capabilities of similar benzaldehyde derivatives. These studies revealed that the compounds effectively reduced reactive oxygen species (ROS) levels in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid, and how can intermediates be optimized?
- Methodology : A multi-step approach is often employed:
Esterification : Start with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid). Introduce the ethoxy group via nucleophilic substitution using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination : Use N-bromosuccinimide (NBS) or Br₂ in a controlled environment to add the bromo group at the 3-position, ensuring regioselectivity via directing groups .
Etherification : React with 4-methylbenzyl chloride under Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the (4-methylbenzyl)oxy group .
- Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 1H NMR :
- Ethoxy group: δ ~1.3–1.5 ppm (triplet, CH₃) and δ ~4.0–4.2 ppm (quartet, CH₂).
- Aromatic protons: Split patterns depend on substituent positions (e.g., deshielding near bromo groups at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₇H₁₇BrO₄ = 381.2 g/mol). Fragmentation peaks should align with loss of ethoxy (–45 Da) or benzyloxy groups (–121 Da) .
Q. What purification strategies are effective for removing byproducts in the final step?
- Recrystallization : Use ethanol/water mixtures to isolate the benzoic acid derivative, leveraging solubility differences.
- Acid-Base Extraction : Dissolve crude product in NaOH, filter, and re-acidify with HCl to precipitate pure compound .
Advanced Research Questions
Q. How do steric and electronic effects of the (4-methylbenzyl)oxy group influence reactivity in cross-coupling reactions?
- Steric Hindrance : The bulky benzyl group may slow down Suzuki-Miyaura couplings by limiting access to the palladium catalyst. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : The electron-donating methoxy and methyl groups on the benzyl moiety can activate the ring for electrophilic substitutions but deactivate it for nucleophilic attacks. DFT calculations (e.g., HOMO-LUMO analysis) can predict sites of reactivity .
Q. What contradictions exist in reported spectral data for brominated benzoic acid derivatives, and how can they be resolved?
- Discrepancies : Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH (protonation of the carboxylic acid).
- Resolution : Standardize solvent systems and compare data with computational predictions (e.g., Gaussian NMR simulations) . Cross-validate using 2D NMR (COSY, HSQC) .
Q. How can computational methods (e.g., DFT) predict the compound’s stability and interaction with biological targets?
- DFT Applications :
- Calculate bond dissociation energies (BDEs) to assess thermal stability.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for drug design .
- Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina to predict binding affinities .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
- Key Issues :
- Temperature Control : Exothermic bromination steps require jacketed reactors to prevent side reactions.
- Catalyst Loading : Optimize palladium catalyst concentrations (e.g., 0.5–2 mol%) in cross-couplings to reduce costs .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .
Safety and Handling
Q. What precautions are necessary when handling brominated aromatic compounds?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile bromine/byproducts.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
